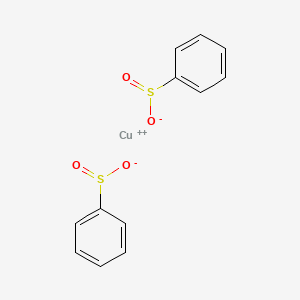
copper(II) benzenesulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper(II) benzenesulfinate, with the chemical formula
C12H10CuO4S2
, is an organometallic compound. It appears as a pale yellow powder and falls under the category of AE Organometallics™, which includes useful reagents, catalysts, and precursor materials for various applications .Méthodes De Préparation
Synthetic Routes:
- Copper(II) benzenesulfinate can be synthesized by reacting benzenesulfinic acid with copper salts. The reaction proceeds as follows:
C6H6SO2+CuCl2→C12H10CuO4S2+2HCl
- Other copper salts, such as copper sulfate or copper acetate, can also be employed in the synthesis.
Industrial Production:
- Although not widely produced industrially, this compound can be prepared on a laboratory scale using the methods mentioned above.
Analyse Des Réactions Chimiques
Copper(II) benzenesulfinate undergoes various reactions:
Oxidation: It can be oxidized to form copper(II) benzenesulfinic acid.
Reduction: Reduction of this compound yields copper(I) benzenesulfinate.
Substitution: The compound can participate in substitution reactions with other ligands.
Common Reagents and Conditions: Reagents like acids (e.g., HCl), bases, and oxidizing agents are commonly used in these reactions.
Major Products: The primary products depend on the specific reaction conditions and ligands involved.
Applications De Recherche Scientifique
Copper(II) benzenesulfinate finds applications in:
Chemistry: As a reagent in organic synthesis.
Biology: It may have antimicrobial properties.
Medicine: Investigated for potential therapeutic effects.
Industry: Limited applications, but it could be explored further.
Mécanisme D'action
The exact mechanism by which copper(II) benzenesulfinate exerts its effects remains an area of research. It likely interacts with cellular components, affecting various pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds: Other copper-containing organometallic compounds.
Uniqueness: Copper(II) benzenesulfinate’s unique structure and reactivity set it apart from related compounds.
Remember that further research and experimentation are essential to fully understand the compound’s properties and applications.
Propriétés
Numéro CAS |
62283-33-4 |
|---|---|
Formule moléculaire |
C12H10CuO4S2 |
Poids moléculaire |
345.9 g/mol |
Nom IUPAC |
copper;benzenesulfinate |
InChI |
InChI=1S/2C6H6O2S.Cu/c2*7-9(8)6-4-2-1-3-5-6;/h2*1-5H,(H,7,8);/q;;+2/p-2 |
Clé InChI |
JHCPRMVDOCTAMG-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C(C=C1)S(=O)[O-].C1=CC=C(C=C1)S(=O)[O-].[Cu+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



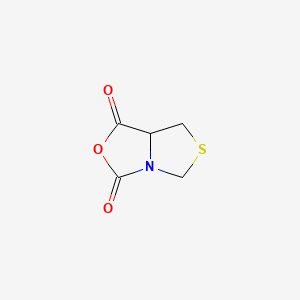

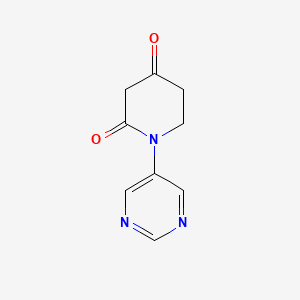

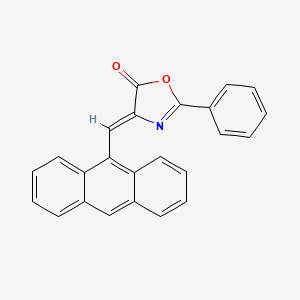
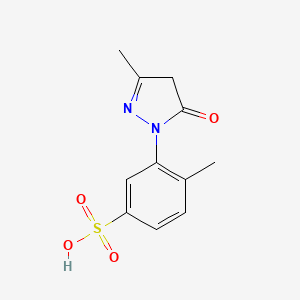

![3,7-Dibromo-2,8-bis(octyloxy)dibenzo[b,d]furan](/img/structure/B12899131.png)

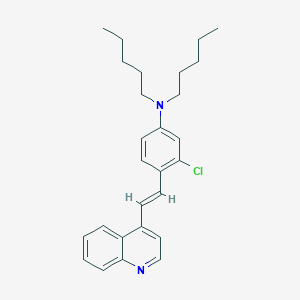
![({1-[(Pyrrolidin-1-yl)methyl]-1H-1,2,4-triazol-5-yl}sulfanyl)acetonitrile](/img/structure/B12899147.png)
![N-Benzylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B12899148.png)

